molecular formula C19H36BF4P2Rh- B1454933 (S,S)-1,2-Bis[(tert-butyl)methylphosphino]ethane[eta-(2,5-norbornadiene)]rhodium(I) Tetrafluoroborate CAS No. 203000-59-3

(S,S)-1,2-Bis[(tert-butyl)methylphosphino]ethane[eta-(2,5-norbornadiene)]rhodium(I) Tetrafluoroborate

Cat. No. B1454933
CAS RN: 203000-59-3
M. Wt: 516.1 g/mol
InChI Key: VODFAHBDCURXFX-UHFFFAOYSA-N
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Description

(S,S)-1,2-Bis[(tert-butyl)methylphosphino]ethane[eta-(2,5-norbornadiene)]rhodium(I) Tetrafluoroborate is a useful research compound. Its molecular formula is C19H36BF4P2Rh- and its molecular weight is 516.1 g/mol. The purity is usually 95%.
The exact mass of the compound (S,S)-1,2-Bis[(tert-butyl)methylphosphino]ethane[eta-(2,5-norbornadiene)]rhodium(I) Tetrafluoroborate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (S,S)-1,2-Bis[(tert-butyl)methylphosphino]ethane[eta-(2,5-norbornadiene)]rhodium(I) Tetrafluoroborate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S,S)-1,2-Bis[(tert-butyl)methylphosphino]ethane[eta-(2,5-norbornadiene)]rhodium(I) Tetrafluoroborate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cyclometalation and Chelate Effects

Research has demonstrated the ability of certain rhodium complexes, including derivatives similar to the specified compound, to undergo cyclometalation reactions. These reactions are significant for understanding the chelate effect and the competition between C-H and C-O oxidative additions in organometallic chemistry. Sjoevall, Andersson, and Wendt (2001) provided evidence for these processes by studying the reactions of rhodium complexes with specific ligands, leading to the formation of chelate complexes and cyclometalated Rh(III) benzyl hydride complexes (Sjoevall, Andersson, & Wendt, 2001).

Enantioselective Catalysis

The specified rhodium complex has been implicated in enantioselective catalysis, particularly in the hydrogenation of functionalized alkenes. Imamoto and colleagues have extensively studied rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups, demonstrating their application in rhodium-catalyzed asymmetric hydrogenation with excellent enantioselectivities and high catalytic activities (Imamoto et al., 2012).

Structural and Electronic Properties

The structural and electronic properties of rhodium complexes, including those with bisphosphinoethane ligands, have been a subject of detailed study. Dixon et al. (2003) investigated the two-legged piano-stool Rh(II) and Rh(I) complexes, focusing on their reactivity and electronic properties. This research provides insights into the versatility of rhodium complexes in various organometallic reactions and their potential applications in catalysis (Dixon et al., 2003).

Synthesis and Preparation Techniques

The preparation of specific rhodium complexes, including the targeted compound, has been detailed in the literature, highlighting methodologies for synthesizing these complexes and their applications in catalysis. Crepy and Imamoto (2005) have provided protocols for the preparation of such complexes, underscoring their significance in enantioselective hydrogenations and the role of chiral phosphines in these processes (Crepy & Imamoto, 2005).

Mechanistic Insights

Investigations into the mechanisms of asymmetric hydrogenation catalyzed by rhodium complexes have been crucial for understanding the detailed processes involved in these catalytic reactions. Gridnev et al. (2000) studied the dihydride mechanism of asymmetric hydrogenation, providing valuable insights into the reaction pathways and the role of rhodium complexes in facilitating these transformations (Gridnev et al., 2000).

properties

IUPAC Name

bicyclo[2.2.1]hepta-2,5-diene;tert-butyl-[2-[tert-butyl(methyl)phosphanyl]ethyl]-methylphosphane;rhodium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H28P2.C7H8.BF4.Rh/c1-11(2,3)13(7)9-10-14(8)12(4,5)6;1-2-7-4-3-6(1)5-7;2-1(3,4)5;/h9-10H2,1-8H3;1-4,6-7H,5H2;;/q;;-1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODFAHBDCURXFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC(C)(C)P(C)CCP(C)C(C)(C)C.C1C2C=CC1C=C2.[Rh]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36BF4P2Rh-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10743118
Record name bicyclo[2.2.1]hepta-2,5-diene;tert-butyl-[2-[tert-butyl(methyl)phosphanyl]ethyl]-methylphosphane;rhodium;tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

203000-59-3
Record name bicyclo[2.2.1]hepta-2,5-diene;tert-butyl-[2-[tert-butyl(methyl)phosphanyl]ethyl]-methylphosphane;rhodium;tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S,S)-1,2-Bis[(tert-butyl)methylphosphino]ethane[eta-(2,5-norbornadiene)]rhodium(I) Tetrafluoroborate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S,S)-1,2-Bis[(tert-butyl)methylphosphino]ethane[eta-(2,5-norbornadiene)]rhodium(I) Tetrafluoroborate
Reactant of Route 2
(S,S)-1,2-Bis[(tert-butyl)methylphosphino]ethane[eta-(2,5-norbornadiene)]rhodium(I) Tetrafluoroborate
Reactant of Route 3
(S,S)-1,2-Bis[(tert-butyl)methylphosphino]ethane[eta-(2,5-norbornadiene)]rhodium(I) Tetrafluoroborate
Reactant of Route 4
(S,S)-1,2-Bis[(tert-butyl)methylphosphino]ethane[eta-(2,5-norbornadiene)]rhodium(I) Tetrafluoroborate
Reactant of Route 5
(S,S)-1,2-Bis[(tert-butyl)methylphosphino]ethane[eta-(2,5-norbornadiene)]rhodium(I) Tetrafluoroborate
Reactant of Route 6
(S,S)-1,2-Bis[(tert-butyl)methylphosphino]ethane[eta-(2,5-norbornadiene)]rhodium(I) Tetrafluoroborate

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